Histidine dihydrochloride
Overview
Description
Histidine dihydrochloride is a derivative of the amino acid histidine. It is commonly used in biochemical and medical research due to its role in various physiological processes. Histidine itself is an essential amino acid that plays a crucial role in protein synthesis and enzyme function. This compound is often utilized in studies related to immune response, enzyme activity, and as a buffering agent in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidine dihydrochloride can be synthesized from L-histidine through a series of chemical reactions. One common method involves the decarboxylation of L-histidine to produce histamine, which is then converted to this compound by reacting with hydrochloric acid . The reaction conditions typically involve the use of an electron-rich ketone, an organic solvent, and water to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity L-histidine as a starting material, which is then subjected to controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Histidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form histidine derivatives.
Reduction: It can be reduced to form histamine.
Substitution: this compound can participate in substitution reactions where the imidazole ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Histidine derivatives with modified imidazole rings.
Reduction: Histamine.
Substitution: Various substituted histidine compounds depending on the reagents used.
Scientific Research Applications
Histidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various histidine derivatives.
Biology: Plays a role in studies related to enzyme activity and protein interactions.
Medicine: Utilized in research on immune response and as a component in certain therapeutic formulations.
Industry: Employed as a buffering agent in biochemical assays and industrial processes
Mechanism of Action
Histidine dihydrochloride exerts its effects through several mechanisms:
Immune Response: It enhances the immune response by improving the activity of certain immune cells.
Enzyme Activity: Acts as a cofactor for various enzymes, facilitating their catalytic activity.
Buffering Agent: Helps maintain pH stability in biochemical reactions.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- L-histidinium hydrochloride monohydrate
- L-histidinium methyl ester dihydrochloride
Histidine dihydrochloride stands out due to its versatility and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJCDBUNISUVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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